2-chloro-N-({3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide
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Overview
Description
N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(2-CHLORO-4-METHYLBENZOYL)THIOUREA is a complex organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(2-CHLORO-4-METHYLBENZOYL)THIOUREA typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine derivative: This involves the reaction of 4-isobutyrylpiperazine with a suitable chlorinated aromatic compound under controlled conditions.
Coupling with thiourea: The piperazine derivative is then reacted with thiourea in the presence of a base to form the desired thiourea compound.
Final coupling: The intermediate is coupled with 2-chloro-4-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(2-CHLORO-4-METHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(2-CHLORO-4-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-(2-chlorobenzoyl)thiourea
- N-(3-Chlorophenyl)-N’-(4-methylbenzoyl)thiourea
Uniqueness
N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(2-CHLORO-4-METHYLBENZOYL)THIOUREA is unique due to the presence of the isobutyrylpiperazine moiety, which can impart specific biological activities and properties not found in other similar compounds.
Properties
Molecular Formula |
C23H26Cl2N4O2S |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-chloro-N-[[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H26Cl2N4O2S/c1-14(2)22(31)29-10-8-28(9-11-29)20-7-5-16(13-19(20)25)26-23(32)27-21(30)17-6-4-15(3)12-18(17)24/h4-7,12-14H,8-11H2,1-3H3,(H2,26,27,30,32) |
InChI Key |
AYRHWKGUWIQKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl)Cl |
Origin of Product |
United States |
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